molecular formula C13H16O2 B12910371 (E)-2-(4-Methoxystyryl)tetrahydrofuran

(E)-2-(4-Methoxystyryl)tetrahydrofuran

Katalognummer: B12910371
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: YRPHSKRQBPROAN-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(4-Methoxystyryl)tetrahydrofuran is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxystyryl group

Vorbereitungsmethoden

The synthesis of (E)-2-(4-Methoxystyryl)tetrahydrofuran typically involves the reaction of 4-methoxystyrene with tetrahydrofuran under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants.

Analyse Chemischer Reaktionen

(E)-2-(4-Methoxystyryl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

(E)-2-(4-Methoxystyryl)tetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-2-(4-Methoxystyryl)tetrahydrofuran involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(E)-2-(4-Methoxystyryl)tetrahydrofuran can be compared with other similar compounds, such as:

    (E)-2-(4-Hydroxystyryl)tetrahydrofuran: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.

    (E)-2-(4-Methylstyryl)tetrahydrofuran: The presence of a methyl group instead of a methoxy group can also result in variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]oxolane

InChI

InChI=1S/C13H16O2/c1-14-12-7-4-11(5-8-12)6-9-13-3-2-10-15-13/h4-9,13H,2-3,10H2,1H3/b9-6+

InChI-Schlüssel

YRPHSKRQBPROAN-RMKNXTFCSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/C2CCCO2

Kanonische SMILES

COC1=CC=C(C=C1)C=CC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.